molecular formula C11H24N2 B1594365 4-Dimethylamino-2,2,6,6-tetramethylpiperidine CAS No. 32327-90-5

4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Cat. No. B1594365
CAS RN: 32327-90-5
M. Wt: 184.32 g/mol
InChI Key: LRAJIZNKBMCWJE-UHFFFAOYSA-N
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Description

4-Dimethylamino-2,2,6,6-tetramethylpiperidine (4-DATMP) is an organic compound containing a piperidine ring, a nitrogen atom, and four methyl groups. It is a colorless solid that is insoluble in water and has a melting point of 40-42°C. 4-DATMP is a versatile compound with a wide range of applications in the fields of science and technology. It is used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in coordination chemistry. In addition, it has been studied for its potential use as an insecticide, as a corrosion inhibitor, and as a drug delivery system.

Scientific Research Applications

Application 1: Self-aggregation of Supramolecules of Nitroxides

  • Summary of Application : 4-Dimethylamino-2,2,6,6-tetramethylpiperidine is used as a reactant in the self-aggregation of supramolecules of nitroxides . This process involves the formation of large structures from smaller subunits, driven by interactions specific to the nitroxide group.
  • Methods of Application : While the specific experimental procedures are not detailed in the sources, the general method involves using 4-Dimethylamino-2,2,6,6-tetramethylpiperidine as a reactant in a chemical synthesis process .

Application 2: Synthesis of Unsymmetrical Spin-Labeled Bolaamphiphiles

  • Summary of Application : 4-Dimethylamino-2,2,6,6-tetramethylpiperidine is used as a reactant in the synthesis of unsymmetrical spin-labeled bolaamphiphiles . Bolaamphiphiles are a type of amphiphilic compound (containing both hydrophilic and hydrophobic parts) that have two hydrophilic groups separated by a hydrophobic spacer.
  • Methods of Application : While the specific experimental procedures are not detailed in the sources, the general method involves using 4-Dimethylamino-2,2,6,6-tetramethylpiperidine as a reactant in a chemical synthesis process .

Application 3: Oxidation of Alcohols

  • Summary of Application : 4-Dimethylamino-2,2,6,6-tetramethylpiperidine may be used in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .
  • Methods of Application : The specific experimental procedures are not detailed in the sources, but the general method likely involves using 4-Dimethylamino-2,2,6,6-tetramethylpiperidine as a reactant in a chemical oxidation process .

Application 4: Conversion of Aldehydes to Hexafluoroisopropyl (HFIP) Esters

  • Summary of Application : 4-Dimethylamino-2,2,6,6-tetramethylpiperidine may be used in the conversion of aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification .
  • Methods of Application : The specific experimental procedures are not detailed in the sources, but the general method likely involves using 4-Dimethylamino-2,2,6,6-tetramethylpiperidine as a reactant in a chemical esterification process .

properties

IUPAC Name

N,N,2,2,6,6-hexamethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)7-9(13(5)6)8-11(3,4)12-10/h9,12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAJIZNKBMCWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338185
Record name 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-2,2,6,6-tetramethylpiperidine

CAS RN

32327-90-5
Record name 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,2,6,6-hexamethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Strehmel, H Rexhausen, P Strauch - Tetrahedron Letters, 2008 - Elsevier
Synthesis of 4-trimethylammonio-2,2,6,6-tetramethylpiperidine-1-yloxyl with various anions for investigation of ionic liquids - ScienceDirect Skip to main content Skip to article Elsevier …
Number of citations: 26 www.sciencedirect.com
CJ Mudugamuwa, Y Xie, K Zhang, TP Nicholls… - Green …, 2023 - pubs.rsc.org
Oxidation of fatty alcohols is an important reaction to produce industry-needed compounds such as fatty aldehydes and fatty acids. While electrochemical oxidation of alcohols in water …
Number of citations: 3 pubs.rsc.org
A Kochman, J Skolimowski, L Gêbicka… - Polish journal of …, 2003 - if-pan.krakow.pl
In our search for novel, low-toxic, cell-penetrable and neuroprotective antioxidants, we have designed a number of novel N-propargylamine derivatives of nitroxyl, named “JSAKs”. The …
Number of citations: 31 if-pan.krakow.pl
BK Sinha, CF Chignell - Journal of Medicinal Chemistry, 1975 - ACS Publications
with cooling (0-5) and stirring a solution of 5 ml of thionyl chlo-ride in 10 ml of pyridine. After 1 hr the mixture was heated under reflux for 2 hr and cooled to room temperature, 50 ml of 50…
Number of citations: 25 pubs.acs.org
M Namiecinski, L Pulaski, A Kochman, J Skolimowski… - In Vivo, 2004 - iv.iiarjournals.org
Since novel synthesized deprenyl-related derivatives of nitroxides, named “JSAKs”, have been shown to possess antioxidative properties, their cytotoxicity on neuronal-like PC-12 cells …
Number of citations: 16 iv.iiarjournals.org
S Currie, T Cutts, S Kasloff, W Wang… - Advanced Materials …, 2022 - Wiley Online Library
Polymeric substrates can be endowed with antiviral properties by grafting N‐chloramine precursors to the surface. These surfaces bind oxidative chlorine from a dilute chlorine bleach …
Number of citations: 2 onlinelibrary.wiley.com
SI Dikalov, AE Dikalova, IA Kirilyuk - Frontiers in Cardiovascular …, 2022 - frontiersin.org
Superoxide radical plays an important role in cell signaling and physiological processes; however, overproduction of superoxide or insufficient activity of antioxidants leads to oxidative …
Number of citations: 5 www.frontiersin.org
B Wille, B Franz, G Jung - Biochimica et Biophysica Acta (BBA) …, 1989 - Elsevier
Location and dynamics of the voltage-dependent pore-forming icosapeptide alamethicin have been studied using spin labels which were linked directly and via spacers to the C-…
Number of citations: 17 www.sciencedirect.com
M Berchel, L Lemiègre, J Jeftić, T Benvegnu - Tetrahedron Letters, 2008 - Elsevier
This work presents the efficient synthesis of a novel spin-labelled bolaamphiphile bearing sugar and cationic polar heads. Preliminary ESR studies were conduced both in CH 2 Cl 2 …
Number of citations: 13 www.sciencedirect.com
N Kocherginsky, HM Swartz - 1995 - books.google.com
Extending the use of nitroxides as probes into more complex systems such as viable cells and whole animals requires greater knowledge of their interactions in functioning biological …
Number of citations: 366 books.google.com

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